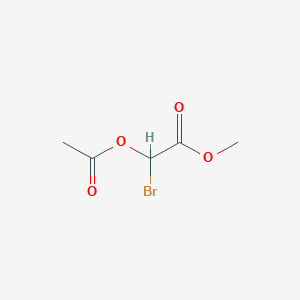
Methyl (acetyloxy)(bromo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (acetyloxy)(bromo)acetate, also known as methyl bromoacetate, is an organic compound with the molecular formula C5H7BrO4. It is a colorless to straw-colored liquid with a sharp, penetrating odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (acetyloxy)(bromo)acetate can be synthesized through the esterification of bromoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, this compound is produced by the reaction of bromoacetic acid with methanol in large-scale reactors. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (acetyloxy)(bromo)acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield bromoacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include various substituted acetic acid derivatives.
Hydrolysis: The major products are bromoacetic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (acetyloxy)(bromo)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (acetyloxy)(bromo)acetate involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify various molecular targets, including nucleic acids, proteins, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl chloroacetate: Similar but with a chlorine atom instead of a bromine atom.
Methyl iodoacetate: Similar but with an iodine atom instead of a bromine atom.
Uniqueness
Methyl (acetyloxy)(bromo)acetate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated esters may not be as effective .
Eigenschaften
CAS-Nummer |
137888-50-7 |
|---|---|
Molekularformel |
C5H7BrO4 |
Molekulargewicht |
211.01 g/mol |
IUPAC-Name |
methyl 2-acetyloxy-2-bromoacetate |
InChI |
InChI=1S/C5H7BrO4/c1-3(7)10-4(6)5(8)9-2/h4H,1-2H3 |
InChI-Schlüssel |
VQQRFEGNSGSXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


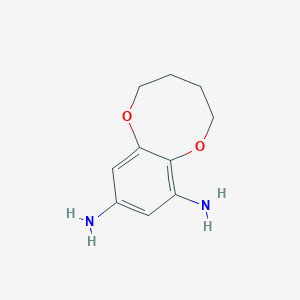



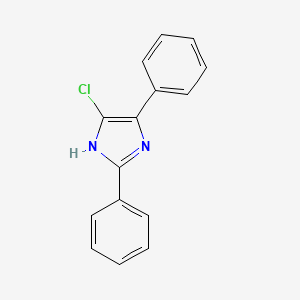
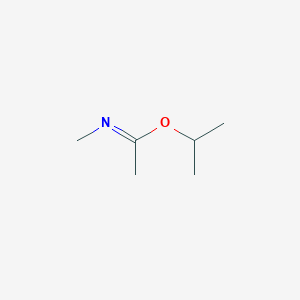
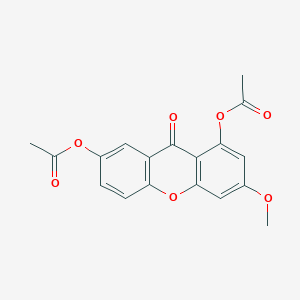

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
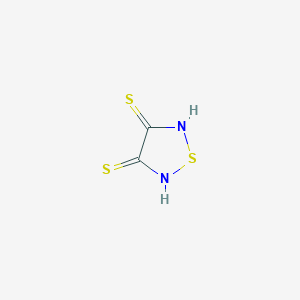
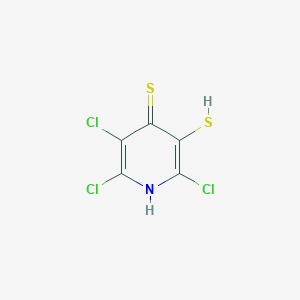
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


